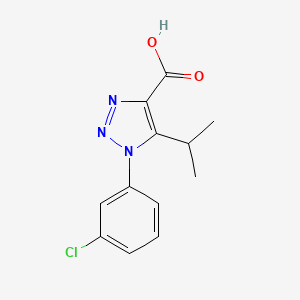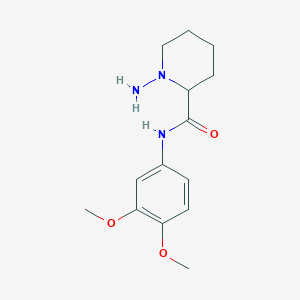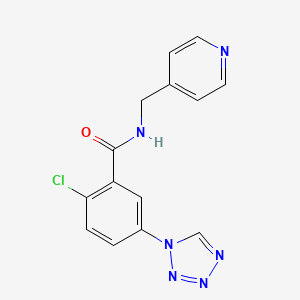![molecular formula C18H22O3 B5141663 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene, also known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes.
Mecanismo De Acción
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene acts as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene prevents the binding of serotonin to the receptor and inhibits the downstream signaling pathways that are activated by serotonin.
Biochemical and Physiological Effects
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene in lab experiments is its high selectivity for the 5-HT3 receptor. This allows researchers to study the specific effects of serotonin on this receptor without interference from other neurotransmitters. However, one limitation of using 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is its relatively low potency compared to other 5-HT3 receptor antagonists. This may require higher concentrations of the drug to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on the regulation of mood, appetite, and sleep, and its potential applications in the treatment of psychiatric disorders. Additionally, further research is needed to optimize the synthesis method of 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene and to develop more potent 5-HT3 receptor antagonists.
Conclusion
In conclusion, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is a selective serotonin 5-HT3 receptor antagonist that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. Its high selectivity for the 5-HT3 receptor makes it a valuable tool for studying the specific effects of serotonin on this receptor. However, its relatively low potency compared to other 5-HT3 receptor antagonists may require higher concentrations of the drug to achieve the desired effects. Future research on 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene may lead to the development of new treatments for inflammatory diseases and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene involves several steps, including the reaction of 4-bromo-1,2-dimethylbenzene with 3-(3-methoxyphenoxy)propylmagnesium bromide to form 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene. The final product is obtained by purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been used to study the role of serotonin in the regulation of mood, appetite, and sleep.
Propiedades
IUPAC Name |
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-9-18(12-15(14)2)21-11-5-10-20-17-7-4-6-16(13-17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFFLQOVEJNJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methoxyphenoxy)propoxy]-1,2-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)

![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)
![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)



![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)
